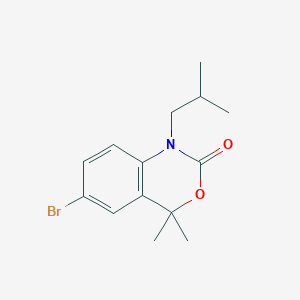
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-bromobenzoic acid with isobutyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amines. Substitution reactions can result in various functionalized benzoxazines .
科学研究应用
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of bromine and other functional groups enhances its binding affinity and specificity .
相似化合物的比较
Similar Compounds
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: Similar structure but lacks the dimethyl and isobutyl groups.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar core structure but different substituents.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-bromo-4,4-dimethyl-1-isobutyl- lies in its specific substituents, which confer distinct chemical properties and potential applications. The combination of bromine, dimethyl, and isobutyl groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
21441-07-6 |
|---|---|
分子式 |
C14H18BrNO2 |
分子量 |
312.20 g/mol |
IUPAC 名称 |
6-bromo-4,4-dimethyl-1-(2-methylpropyl)-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)8-16-12-6-5-10(15)7-11(12)14(3,4)18-13(16)17/h5-7,9H,8H2,1-4H3 |
InChI 键 |
YOSNBAAGDFSZHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C(OC1=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


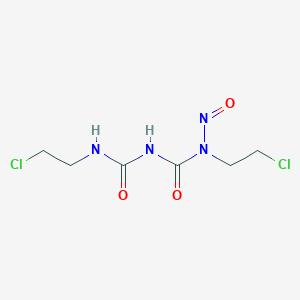
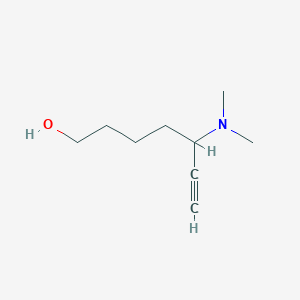
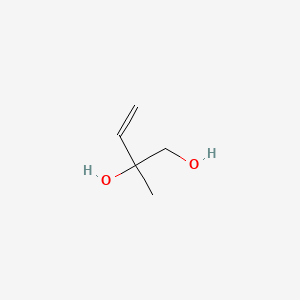
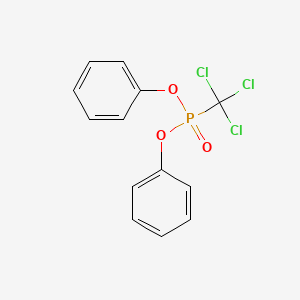
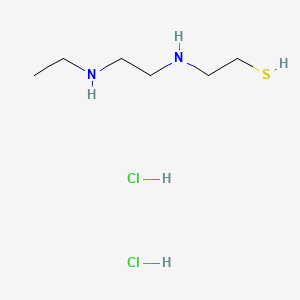

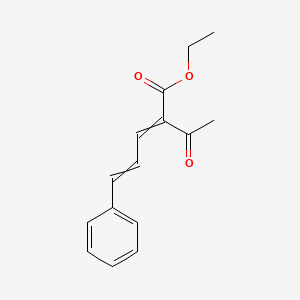
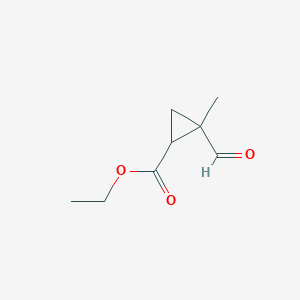

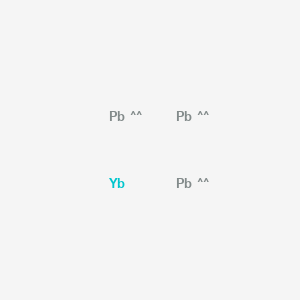
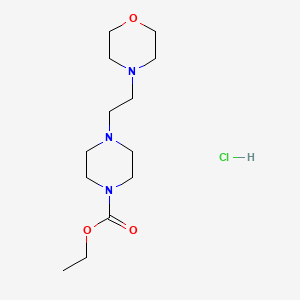
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
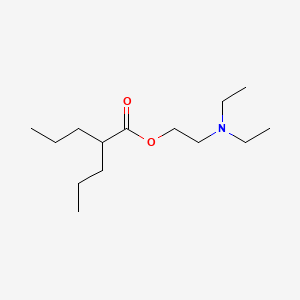
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
